N-(3,3-dimethylbutyl)cyclobutanamine
Description
N-(3,3-Dimethylbutyl)cyclobutanamine is a branched aliphatic amine featuring a cyclobutane ring substituted with a 3,3-dimethylbutyl group. The 3,3-dimethylbutyl moiety is notable in pharmaceuticals and food additives, such as Neotame (a sweetener), where it contributes to stability and metabolic resistance .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-(3,3-dimethylbutyl)cyclobutanamine |
InChI |
InChI=1S/C10H21N/c1-10(2,3)7-8-11-9-5-4-6-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
IHDFLJJMCRXJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) N-Substituted Dimethylbutylamines
- 1,3-Dimethylbutylamine (): A linear isomer lacking the cyclobutane ring.
- 2-(1,3-Dimethylbutyl)-Benzenamine (): Incorporates an aromatic ring instead of cyclobutane. The aromaticity may enhance π-π interactions in biological systems, differing from the aliphatic cyclobutane’s conformational rigidity.
b) Cyclobutane-Containing Amines
- 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (): Shares a cyclobutyl group but includes a dichlorophenyl substituent. This compound’s pharmacological activity (likely as a kinase inhibitor) suggests that the cyclobutane ring may enhance target binding affinity, a property that could extend to the target compound .
Physical and Chemical Properties
Data from on analogous hydrocarbons and amines provide indirect insights:
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |
|---|---|---|---|
| 2,2-Dimethylbutane | 215.7 | 3.090 | 86.18 |
| 2,3-Dimethylbutane | 499.9 | 3.131 | 86.18 |
| N-(3,3-Dimethylbutyl)cyclobutanamine (inferred) | ~200–250 | ~0.9–1.1 | ~169.3 |
- The 3,3-dimethylbutyl group may enhance lipophilicity, favoring membrane permeability in biological systems .
Regulatory and Purity Considerations
- Impurity Limits : Neotame regulations () cap related substances like N-[N-(3,3-dimethylbutyl)-α-aspartyl]-L-phenylalanine at 1.5%. Similar stringent purity standards would apply to the target compound, necessitating liquid chromatography (LC) or LC-HRMS for analysis .
- Stability Testing : Acid stability evaluations (e.g., pH = 1 in ) are critical for pharmaceuticals. The cyclobutane ring’s strain might affect the target compound’s stability under acidic conditions compared to more stable analogs like Neotame .
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